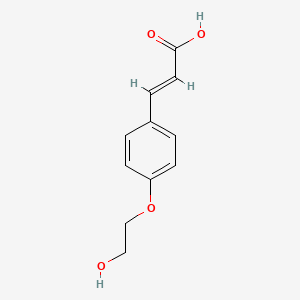

P-(2-hydroxyethoxy) cinnamic acid

Description

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(E)-3-[4-(2-hydroxyethoxy)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C11H12O4/c12-7-8-15-10-4-1-9(2-5-10)3-6-11(13)14/h1-6,12H,7-8H2,(H,13,14)/b6-3+ |

InChI Key |

RROKPIBZNXEYTC-ZZXKWVIFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)OCCO |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OCCO |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes: Perkin Reaction and Knoevenagel Condensation

The backbone cinnamic acid structure is traditionally synthesized via the Perkin reaction , which involves the condensation of benzaldehyde derivatives with acetic anhydride in the presence of anhydrous sodium acetate. This reaction forms the α,β-unsaturated carboxylic acid framework essential for cinnamic acid derivatives.

- Perkin Reaction Conditions:

- Reagents: Benzaldehyde or substituted benzaldehydes, acetic anhydride, anhydrous sodium acetate

- Temperature: Elevated, typically 145–210°C (optimal ~180°C)

- Reaction time: 5–40 hours (optimal ~17 hours)

- Atmosphere: Inert (e.g., nitrogen)

- Workup: Dilution with water, basification with caustic, acidification with hydrochloric acid, extraction, and crystallization

- Typical yields: 30–45% depending on substituents and conditions

For p-(2-hydroxyethoxy) substitution, the hydroxyethoxy group is introduced either by direct substitution on the aromatic ring precursor or by post-synthetic functionalization of the cinnamic acid core.

Alternatively, Knoevenagel condensation of aryl aldehydes with malonic acid under microwave irradiation with polyphosphate ester as a catalyst has been reported to produce cinnamic acid derivatives efficiently, especially those with electron-donating substituents like hydroxyalkoxy groups. This method offers a solvent-free, greener approach but typically requires longer reaction times.

The introduction of the 2-hydroxyethoxy group at the para position can be achieved through etherification reactions of p-hydroxycinnamic acid or its derivatives with ethylene glycol or protected ethylene glycol derivatives.

Etherification via Alkylation:

- Starting from p-hydroxycinnamic acid, treatment with ethylene glycol tosylate or bromide under basic conditions (e.g., potassium carbonate in acetone) allows for nucleophilic substitution to install the hydroxyethoxy substituent.

- Protection of phenolic hydroxyl groups (e.g., silyl or benzyl protection) may be necessary to prevent side reactions.

- Deprotection steps follow to yield the free hydroxyethoxy group.

Esterification of Hydroxyethoxy-Substituted Intermediates:

- Hydroxyethoxy groups can also be introduced by esterification of hydroxyalkylated intermediates with cinnamic acid derivatives using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in solvents like dimethylformamide (DMF).

- Reaction conditions typically involve stirring at room temperature under inert atmosphere overnight, followed by aqueous workup and chromatographic purification.

Enzymatic Synthesis Methods

Enzymatic catalysis offers a mild and selective alternative for the synthesis of cinnamic acid derivatives, including hydroxyalkoxy-substituted compounds.

- Lipase-Catalyzed Esterification:

- Using immobilized enzymes such as Novozym 435, hydroxyalkyl cinnamic acid esters can be synthesized by reacting cinnamic acid derivatives with hydroxyalkyl alcohols.

- This method achieves high conversion rates with the advantage of enzyme reusability and mild reaction conditions.

- Limitations include enzyme activity loss in the presence of certain solvents like ethanol, which disrupt the enzyme's hydration shell.

Protection and Deprotection Strategies in Multi-Step Syntheses

In complex synthetic schemes involving flavonoid-cinnamic acid conjugates or similar compounds, protection of phenolic hydroxyl groups and selective functional group transformations are crucial.

- For example, diphenylmethylidene or silyl protecting groups are used on di-phenol groups to allow selective hydroxyalkylation or esterification at specific positions without undesired side reactions.

- After installation of the hydroxyethoxy substituent, acidic or basic deprotection steps are employed to regenerate free hydroxyl groups.

Summary of Key Reaction Parameters and Yields

| Preparation Method | Key Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Perkin Reaction | Benzaldehyde, acetic anhydride, sodium acetate | 145–210°C (180°C) | 5–40 hours | 30–45 | Inert atmosphere, mechanical stirring, aqueous workup |

| Knoevenagel Condensation (Microwave) | Aryl aldehyde, malonic acid, polyphosphate ester (PPE) | Microwave, solvent-free | Long duration | Moderate | Suitable for electron-donating substituents |

| Etherification via Alkylation | p-Hydroxycinnamic acid, ethylene glycol tosylate/bromide, K2CO3 | Room temp to reflux | Several hours | Variable | Protection/deprotection steps often required |

| Esterification (EDC/HOBt coupling) | Cinnamic acid derivatives, hydroxyalkyl alcohol, EDC, HOBt | Room temperature | Overnight | 42–73 | Purification by chromatography |

| Enzymatic Esterification | Cinnamic acid derivatives, hydroxyalkyl alcohol, Novozym 435 | Mild (ambient) | Hours to days | High | Enzyme reuse possible, mild conditions |

Chemical Reactions Analysis

Types of Reactions

3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The acrylic acid moiety can be reduced to form saturated carboxylic acids.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated carboxylic acids.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The hydroxy-ethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The acrylic acid moiety can participate in various biochemical reactions, modulating cellular processes.

Comparison with Similar Compounds

Comparative Analysis of Cinnamic Acid Derivatives

Antioxidant and Antidiabetic Effects

- p-Hydroxycinnamic acid (Coumaric acid) : Neutralizes free radicals via hydrogen atom transfer, reducing oxidative stress in diabetic models .

- Ferulic acid : Enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion in pancreatic β-cells .

- Methoxy Derivatives: Substitution with -OCH₃ (e.g., p-methoxycinnamic acid) increases insulinotropic activity compared to -OH groups .

Anticancer and Antimicrobial Effects

- Hydrazone Derivatives : Exhibit cytotoxicity against HeLa and CHO-1 cell lines (IC₅₀: 10–50 μM) by disrupting tumor suppressor gene pathways .

- Halogenated Derivatives (e.g., 2-Bromo-4-fluoro CA) : Act as intermediates in antitumor sulfonamide synthesis .

Table 2: Functional Comparison of Derivatives

| Compound | Key Properties | Industrial Use | Pharmacological Use |

|---|---|---|---|

| p-Hydroxycinnamic acid | High thermal stability | Precursor for thermoplastics | Neuroprotective agents |

| p-Methoxycinnamic acid | UV absorption (λmax: 310 nm) | Sunscreen formulations | Anticancer adjuvants |

| Cinnamic acid esters | Volatility, aroma | Perfumes, flavorings | Anti-inflammatory agents |

| P-(2-Hydroxyethoxy) CA (Predicted) | Enhanced solubility | Drug delivery systems | Antioxidant formulations |

Q & A

Q. What are the recommended synthesis methods for P-(2-hydroxyethoxy) cinnamic acid and its derivatives?

Synthesis typically involves esterification or substitution reactions. For example, ferulic acid (4-hydroxy-3-methoxy cinnamic acid) was synthesized via intermittent radiation using 4-hydroxy-3-methoxybenzaldehyde and succinic acid with ammonium acetate as a catalyst, yielding 30.55% under optimized conditions (960 W, 4 minutes) . For derivatives like diethoxy-substituted cinnamic acids, esterification with isobutanol can be optimized using deep eutectic solvents (DESs) and response surface methodology (RSM) to adjust molar ratios, temperature, and catalyst loading .

Q. How do substituent positions (e.g., hydroxy, methoxy) on the phenyl ring influence biological activity?

Substituents significantly modulate activity. In antiplatelet studies, ferulic acid (ED₃₀ = 1.308 mg/kg BW) showed 1.7× higher potency than unsubstituted cinnamic acid (ED₃₀ = 1.6958 mg/kg BW), attributed to its 3-hydroxy-4-methoxy groups enhancing electron donation and receptor binding . Similarly, p-methoxy derivatives demonstrated comparable activity to acetylshikimic acid in thrombosis models, suggesting methoxy groups improve bioavailability or metabolic stability .

Q. What spectroscopic techniques characterize the structure of this compound?

Key methods include:

- Inelastic Neutron Scattering (INS) : Resolves vibrational modes of phenolic acids, distinguishing isomers like p-coumaric vs. m-coumaric acid .

- UV-Vis and NMR : Track conjugation effects from substituents and confirm esterification or hydroxylation sites .

- XRD and Microscopy : Analyze crystallinity and morphology, which vary with hydrotropes or UV irradiation during crystallization .

Advanced Research Questions

Q. What experimental approaches analyze electron-transfer mechanisms in antioxidant assays?

Kinetic studies with the DPPH• radical reveal that cinnamic acids undergo electron transfer (ET) rather than hydrogen atom transfer (HAT). Methyl esters react 3–5× faster than free acids due to reduced hydrogen bonding, with rate constants (e.g., k₁ = 0.02–3.48 M⁻¹s⁻¹ in methanol) dependent on phenoxide anion formation. Ethanol enhances ET efficiency for hydroxyl-rich derivatives like sinapic acid .

Q. How can response surface methodology (RSM) optimize synthesis conditions?

RSM with Box-Behnken design (BBD) evaluates variables like catalyst loading (e.g., DESs), molar ratios, and temperature. For cinnamic acid esterification, RSM identified optimal conditions: 3:1 molar ratio (isobutanol:cinnamic acid), 70°C, and 10% DES catalyst, achieving >90% conversion . This approach minimizes trial runs and quantifies interaction effects between parameters.

Q. How do researchers resolve contradictions in reported biological activities?

Discrepancies arise from variables like dosage, model systems, and assay conditions. For example:

- Ferulic acid’s antiplatelet activity surpassed cinnamic acid at 80 mg/kg but matched acetylshikimic acid at higher doses .

- Antioxidant activity of methyl esters vs. free acids depends on solvent polarity and ionization . Standardizing protocols (e.g., fixed dosing intervals, in vitro vs. in vivo models) and meta-analyses are critical for reconciling data .

Q. What strategies improve solubility and crystallinity for pharmaceutical formulations?

- Hydrotropes : Aqueous solutions with hydrotropes (e.g., sodium salicylate) alter crystallization kinetics, yielding high-surface-area crystals .

- UV Irradiation : Modifies crystal habits (e.g., needle vs. plate structures) to enhance dissolution rates .

- Heating-Cooling Cycles : Generate polymorphs with improved stability and bioavailability .

Q. How is purity and stability assessed during storage and experimentation?

- Stability Tests : Monitor degradation under varied temperatures and humidity using HPLC or GC-MS. For example, 2-acetoxycinnamic acid remains stable at <25°C in airtight containers .

- Purity Analysis : GC with flame ionization detection (FID) confirms >95% purity, while TGA/DSC assess thermal decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.